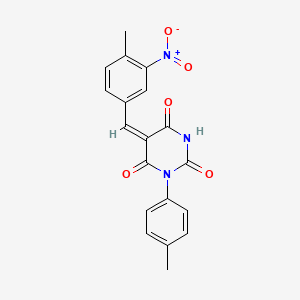![molecular formula C21H20N2O4 B15032774 (5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B15032774.png)
(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[4-(BENZYLOXY)-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxy group, and a prop-2-en-1-yl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE can be achieved through several methods:
Solid-State Method: This involves mixing metal oxides and heating them, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Metal salts are dissolved in water to form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the specific industrial application.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-{[4-(BENZYLOXY)-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(5E)-5-{[4-(BENZYLOXY)-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(5E)-5-[(3-methoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O4/c1-3-7-16-10-15(11-17-20(24)23-21(25)22-17)12-18(26-2)19(16)27-13-14-8-5-4-6-9-14/h3-6,8-12H,1,7,13H2,2H3,(H2,22,23,24,25)/b17-11+ |
Clé InChI |
GGTDPFGLVBZZQW-GZTJUZNOSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C/3\C(=O)NC(=O)N3 |
SMILES canonique |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid](/img/structure/B15032696.png)
![(4Z)-1-(3,5-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B15032698.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032704.png)
![2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15032711.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032716.png)

![3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15032723.png)
![2-{[(4-Methylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B15032730.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15032751.png)
![N-[(1Z)-1-(4-chlorophenyl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B15032759.png)
![4-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B15032772.png)
![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15032775.png)
![4-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15032787.png)
![N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B15032793.png)
